5-Octyl-alpha-ketoglutarate
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Overview
Description
5-Octyl-alpha-ketoglutarate, also known as alpha-ketoglutarate octyl ester, is a stable, cell-permeable molecule . It generates free alpha-ketoglutarate upon hydrolysis of the ester bond by cytoplasmic esterases . It is used in experiments to increase levels of intracellular alpha-ketoglutarate and modulate a variety of enzymes, particularly in the context of glycolysis, hypoxia, and cancer .
Synthesis Analysis
The synthesis of 5-Octyl-alpha-ketoglutarate involves the conversion of molecular oxygen and alpha-ketoglutarate to carbon dioxide and succinate . It is a cell-permeating alpha-ketoglutarate derivative, which builds up rapidly and preferentially in cells with a dysfunctional TCA cycle .Molecular Structure Analysis
The molecular formula of 5-Octyl-alpha-ketoglutarate is C13H22O5 . It is a weak acid containing five atoms of carbon, two carboxylic acid groups, and a ketone moiety .Chemical Reactions Analysis
Alpha-ketoglutarate participates in a variety of biological processes including anti-oxidative defense, energy production, signaling modules, and genetic modification . It is an essential metabolite in virtually all organisms and plays a central role in the tricarboxylic acid (TCA) cycle .Physical And Chemical Properties Analysis
5-Octyl-alpha-ketoglutarate is a stable, cell-permeable form of alpha-ketoglutarate . It is soluble in ethanol, DMSO, and dimethyl formamide .Scientific Research Applications
Alpha-Ketoglutarate in Cellular Metabolism and Medicine :
- Alpha-ketoglutarate (AKG) is a key molecule in the Krebs cycle and is essential for the overall rate of the citric acid cycle in organisms (Wu et al., 2016). It acts as a nitrogen scavenger, stimulates protein synthesis, inhibits protein degradation in muscles, and is a central metabolic fuel for gastrointestinal tract cells.
- AKG is used as a dietary supplement, component of infusion solutions and wound healing compounds, and as a main component of new elastomers with various mechanical and chemical properties.
Role in Cancer Research :
- α-Ketoglutaric acid and 5-hydroxymethylfurfural are under investigation as agents that can damage cancer cells. A method for their quantitative determination in human plasma has been developed, which is crucial for screening these compounds in cancer research (Wagner et al., 2010).
Biotechnological Production and Applications :
- Research has been conducted on the biotechnological production of alpha-ketoglutaric acid by bacteria and yeasts due to its broad application scope. This includes its use as a chemical synthesis block for heterocycles and in the production of new materials with desirable properties (Otto et al., 2011).
Medical and Therapeutic Applications :
- Alpha-ketoglutarate has been investigated for its potential in extending lifespan and reducing age-related diseases. It inhibits ATP synthase and TOR, leading to these health benefits (Asadi Shahmirzadi et al., 2020).
- It is also explored in the treatment of cyanide poisoning using alpha ketoglutarate nanoparticles as a dry powder inhaler, showing potential effectiveness in this area (Sultana et al., 2011).
Environmental Applications :
- Chitosan-coated magnetic nanoparticles modified with alpha-ketoglutaric acid have been used for the removal of toxic Cu(2+) ions from aqueous solutions, indicating a potential application in water treatment and environmental remediation (Zhou et al., 2009).
Mechanism of Action
5-Octyl-alpha-ketoglutarate has been shown to modulate a variety of enzymes and signaling pathways, particularly in the context of glycolysis, hypoxia, and cancer . It functions as an energy donor, a precursor in the amino acid biosynthesis, a signaling molecule, as well as a regulator of epigenetic processes and cellular signaling via protein binding .
Future Directions
Alpha-ketoglutarate possesses immense commercial value as it is utilized as a nutritional supplement, a therapeutic agent, and a precursor to a variety of value-added products . The generation of alpha-ketoglutarate in a sustainable and environmentally-neutral manner is a major ongoing research endeavor .
properties
IUPAC Name |
5-octoxy-2,5-dioxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h2-10H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEOIQZPNSBRJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Octyl-alpha-ketoglutarate |
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